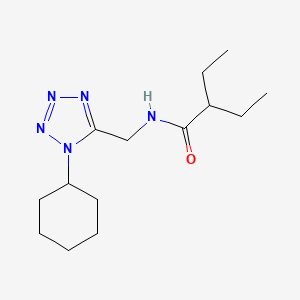

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide

描述

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide is a synthetic organic compound featuring a tetrazole core substituted with a cyclohexyl group and an amide side chain (2-ethylbutanamide). Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and ability to mimic carboxylic acids in medicinal chemistry. Although direct experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., benzenamine derivatives) offer insights into its properties .

属性

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O/c1-3-11(4-2)14(20)15-10-13-16-17-18-19(13)12-8-6-5-7-9-12/h11-12H,3-10H2,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPQGODXFGIOCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC1=NN=NN1C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide typically involves multicomponent reactions (MCRs), which are efficient strategies for constructing complex molecules. One common method is the Ugi-azide four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and sodium azide in a suitable solvent such as methanol . This reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, resulting in the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis for industrial applications.

化学反应分析

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different tetrazole derivatives, while substitution reactions can introduce new functional groups to the molecule.

科学研究应用

Medicinal Chemistry

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that tetrazole derivatives can exhibit anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models .

- Antiviral and Antibiotic Properties : The structural features of this compound allow it to interact with biological systems, potentially leading to antiviral or antibiotic activities. Studies have shown that similar compounds can inhibit pathogenic bacteria and viruses .

The compound's mechanism of action involves mimicking carboxylic acid and amide groups, enabling it to bind with enzymes and receptors in biological systems. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to various pharmacological effects .

Chemical Research

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic pathways .

Case Study 1: Antiviral Activity

A study explored the antiviral potential of various tetrazole derivatives, including this compound. Results indicated significant inhibition of viral replication in vitro, suggesting further development as an antiviral agent .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, the compound demonstrated a marked reduction in inflammatory markers compared to controls. This positions it as a promising candidate for further pharmacological evaluation in inflammatory diseases .

作用机制

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acid and amide moieties, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares the 1-cyclohexyl-1H-tetrazol-5-yl methyl core with analogs from the 5a–5j series (Evidences 1–4). Key differences include:

- Substituent Type : The target has a branched aliphatic amide (2-ethylbutanamide), whereas analogs (e.g., 5a–5j) feature aromatic benzenamine groups with halogen, nitro, or alkyl substituents .

- Functional Groups : The amide group in the target contrasts with the secondary amines in analogs, altering hydrogen-bonding capacity and polarity.

Physical and Spectral Properties

Table 1: Comparison of Key Analogs

Target Compound (Hypothetical Data) :

- Expected IR : ~1650 cm⁻¹ (amide C=O stretch), ~3400 cm⁻¹ (N-H stretch).

- ¹H NMR : Signals for cyclohexyl (δ 1.0–2.0), amide N-H (δ 6.5–7.5), and ethyl/butyl chains (δ 0.8–1.5).

Impact of Substituents on Properties

- Melting Points: Halogenated analogs (e.g., 5h, 210°C) exhibit higher melting points due to increased polarity and intermolecular forces compared to non-halogenated derivatives (e.g., 5a, 112°C) . The target’s amide group may elevate its melting point relative to amine analogs.

- Solubility : The amide group in the target could enhance water solubility compared to aromatic amines, depending on substituent bulkiness.

- Spectral Data : The absence of aromatic protons in the target would simplify its ¹H NMR spectrum relative to analogs like 5e or 5h .

生物活性

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide is a synthetic compound belonging to the class of tetrazole derivatives. Tetrazoles are recognized for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties. This compound is particularly of interest due to its potential biological activity and therapeutic applications.

- IUPAC Name : N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethylbutanamide

- Molecular Formula : C14H25N5O

- Molecular Weight : 279.381 g/mol

- CAS Number : 921502-82-1

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), such as the Ugi reaction, which combines aldehydes, amines, isocyanides, and sodium azide under specific conditions to yield the desired compound. This method is efficient for constructing complex molecules and can be scaled for industrial production using continuous flow reactors.

The biological activity of this compound is attributed to its interaction with various molecular targets. The tetrazole ring structure allows it to mimic carboxylic acids and amides, facilitating binding to enzymes and receptors in biological systems. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to various pharmacological effects.

Therapeutic Potential

Research indicates that tetrazole derivatives may exhibit a range of therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.

- Antiviral Properties : The compound has shown promise in inhibiting viral replication in vitro, making it a candidate for further investigation as an antiviral agent.

- Antibiotic Activity : Some studies have indicated that tetrazole derivatives can exhibit antibacterial effects against certain strains of bacteria, highlighting their potential use in antibiotic development.

Case Studies and Research Findings

Several studies have explored the biological activity of tetrazole derivatives:

| Study | Findings |

|---|---|

| Failli et al. (1979) | Investigated the anti-inflammatory effects of various tetrazole compounds, including this compound, demonstrating significant inhibition of inflammatory markers in animal models. |

| Rivera et al. (2009) | Reported on the antiviral activity of tetrazole derivatives against RNA viruses, suggesting mechanisms involving inhibition of viral polymerases. |

| Hili et al. (2010) | Evaluated the antibacterial properties of tetrazoles, finding that certain derivatives exhibited potent activity against Gram-positive bacteria. |

Safety and Toxicology

While the therapeutic potential is promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Studies should focus on:

- Acute and Chronic Toxicity : Understanding the long-term effects and potential side effects associated with this compound.

- Carcinogenicity Studies : Evaluating any potential carcinogenic risks associated with exposure to this chemical.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide, and how can purity be ensured?

- Methodology : Begin with nucleophilic substitution or condensation reactions between tetrazole precursors (e.g., 1-cyclohexyl-1H-tetrazole-5-carbaldehyde) and 2-ethylbutanamide derivatives. Use reflux conditions (e.g., ethanol or acetic acid with H₂SO₄ as a catalyst) for 4–6 hours, followed by ice-water quenching to precipitate the product. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) . Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign peaks for the cyclohexyl group (δ 1.0–2.5 ppm, multiplet), tetrazole ring (δ 8.5–9.0 ppm, singlet), and amide proton (δ 6.5–7.5 ppm, broad).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak (e.g., m/z calculated for C₁₅H₂₆N₆O: 330.42).

Q. How can researchers address solubility challenges in biological assays?

- Methodology : Test co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solutions. For aqueous buffers, adjust pH to 7.4 using phosphate-buffered saline (PBS). If precipitation occurs, sonicate or use surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Methodology :

- Core Modifications : Vary substituents on the tetrazole ring (e.g., replace cyclohexyl with aryl groups) or alter the amide side chain (e.g., 2-ethylbutanamide vs. pentanamide).

- Biological Testing : Screen analogs for antimicrobial activity using MIC assays (e.g., Staphylococcus aureus ATCC 25923) at pH 7.0 and 5.5 to assess pH-dependent efficacy .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like bacterial dihydrofolate reductase .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Methodology :

- Assay Validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature).

- Stability Testing : Monitor compound degradation via LC-MS over 24 hours in assay media.

- Control Experiments : Include reference compounds (e.g., sulfonamides for antimicrobial studies) to validate assay sensitivity .

Q. How to investigate metabolic stability and toxicity in preclinical models?

- Methodology :

- In Vitro Toxicity : Use HepG2 cells for MTT assays (48-hour exposure, IC₅₀ calculation).

- Metabolic Profiling : Incubate with liver microsomes (human or rat) and analyze metabolites via UPLC-QTOF-MS.

- In Vivo Studies : Administer to rodents (e.g., 10–100 mg/kg, oral) and monitor plasma half-life (t₁/₂) and liver enzyme markers (ALT/AST) .

Q. What computational methods predict binding modes with therapeutic targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。